Cas no 1239464-24-4 (methyl 5-amino-1,3-thiazole-4-carboxylate)

Methyl 5-amino-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring both an amino and ester functional group on a thiazole core. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the amino group allows for further functionalization, while the ester moiety offers reactivity for hydrolysis or transesterification. Its well-defined molecular framework is advantageous for constructing complex thiazole-containing scaffolds. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its utility in medicinal chemistry is underscored by its role as a precursor in the synthesis of biologically active molecules.
methyl 5-amino-1,3-thiazole-4-carboxylate structure
1239464-24-4 structure
商品名:methyl 5-amino-1,3-thiazole-4-carboxylate
CAS番号:1239464-24-4
MF:C5H6N2O2S
メガワット:158.17834
MDL:MFCD18432675
CID:1006080
PubChem ID:53408092

methyl 5-amino-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 4-Thiazolecarboxylic acid, 5-amino-, methyl ester
    • methyl 5-amino-1,3-thiazole-4-carboxylate
    • 5-Amino-thiazole-4-carboxylic acid methyl ester
    • AS-47450
    • DTXSID10696175
    • CS-0054981
    • Methyl5-aminothiazole-4-carboxylate
    • F13785
    • Methyl 5-aminothiazole-4-carboxylate
    • AKOS024051318
    • EN300-84006
    • OTNJGCAOEGZZMM-UHFFFAOYSA-N
    • 5-aminothiazole-4-carboxylic acid methyl ester
    • 1239464-24-4
    • MFCD18432675
    • Z1250072816
    • SB32107
    • SCHEMBL3709288
    • MDL: MFCD18432675
    • インチ: InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3
    • InChIKey: OTNJGCAOEGZZMM-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=C(N)SC=N1

計算された属性

  • せいみつぶんしりょう: 158.01499861g/mol
  • どういたいしつりょう: 158.01499861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 93.4Ų

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 290.5±20.0 °C at 760 mmHg
  • フラッシュポイント: 129.5±21.8 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

methyl 5-amino-1,3-thiazole-4-carboxylate セキュリティ情報

methyl 5-amino-1,3-thiazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM189647-10g
5-Amino-thiazole-4-carboxylic acid methyl ester
1239464-24-4 95%
10g
$1566 2021-08-05
Enamine
EN300-84006-0.25g
methyl 5-amino-1,3-thiazole-4-carboxylate
1239464-24-4 95.0%
0.25g
$265.0 2025-02-21
eNovation Chemicals LLC
D971719-100mg
5-Amino-thiazole-4-carboxylic acid methyl ester
1239464-24-4 95%
100mg
$240 2024-07-28
eNovation Chemicals LLC
D971719-1g
5-Amino-thiazole-4-carboxylic acid methyl ester
1239464-24-4 95%
1g
$665 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0343-100mg
5-Amino-thiazole-4-carboxylic acid methyl ester
1239464-24-4 95%
100mg
¥1731.3 2025-01-20
abcr
AB463087-100 mg
5-Amino-thiazole-4-carboxylic acid methyl ester; .
1239464-24-4
100MG
€379.50 2023-07-18
abcr
AB463087-1 g
5-Amino-thiazole-4-carboxylic acid methyl ester; .
1239464-24-4
1g
€1,074.60 2023-07-18
Enamine
EN300-84006-0.05g
methyl 5-amino-1,3-thiazole-4-carboxylate
1239464-24-4 95.0%
0.05g
$125.0 2025-02-21
Enamine
EN300-84006-0.5g
methyl 5-amino-1,3-thiazole-4-carboxylate
1239464-24-4 95.0%
0.5g
$418.0 2025-02-21
Alichem
A059003271-5g
Methyl 5-aminothiazole-4-carboxylate
1239464-24-4 95%
5g
$1353.40 2023-09-03

methyl 5-amino-1,3-thiazole-4-carboxylate 関連文献

methyl 5-amino-1,3-thiazole-4-carboxylateに関する追加情報

Methyl 5-Amino-1,3-Thiazole-4-Carboxylate: A Comprehensive Overview

Methyl 5-amino-1,3-thiazole-4-carboxylate, with CAS No. 1239464-24-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The methyl 5-amino-1,3-thiazole-4-carboxylate structure is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of an amino group at position 5 and a carboxylate ester at position 4 makes this compound unique and versatile in terms of reactivity and functionalization.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. The methyl 5-amino-1,3-thiazole-4-carboxylate structure has been utilized as a precursor for synthesizing various bioactive compounds, including anti-inflammatory agents, antioxidants, and potential anticancer drugs. The amino group at position 5 provides a site for further functionalization, enabling the introduction of various substituents that can modulate the compound's pharmacokinetic properties and biological activity.

The synthesis of methyl 5-amino-1,3-thiazole-4-carboxylate involves a multi-step process that typically begins with the preparation of the thiazole ring system. One common approach is the condensation of thiourea with an aldehyde or ketone in the presence of an acid catalyst. This step forms the thiazole ring, which is then subjected to further modifications to introduce the amino and carboxylate groups. The methyl ester at position 4 is introduced through esterification reactions, ensuring stability and ease of handling during subsequent steps.

From a structural perspective, methyl 5-amino-1,3-thiazole-4-carboxylate exhibits interesting electronic properties due to the conjugation within the thiazole ring. This conjugation enhances the compound's ability to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions. The amino group at position 5 acts as a nucleophile, while the carboxylate ester can serve as an electrophilic site under appropriate reaction conditions.

Recent research has focused on exploring the biological activity of methyl 5-amino-1,3-thiazole-4-carboxylate derivatives. For instance, studies have demonstrated that certain analogs exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, some derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production in macrophage cells.

In terms of pharmacokinetics, methyl 5-amino-1,3-thiazole-4-carboxylate derivatives have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed that the methyl ester group enhances oral bioavailability by improving solubility and permeability across biological membranes. Furthermore, the presence of the amino group facilitates metabolic stability by reducing susceptibility to enzymatic degradation.

One area where methyl 5-amino-1,3-thiazole-4-carboxylate has shown promise is in cancer therapy. Preclinical studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as Bcl-2 family proteins and caspase enzymes. Moreover, these compounds have exhibited synergistic effects when used in combination with conventional chemotherapeutic agents like doxorubicin or cisplatin.

Another emerging application of methyl 5-amino-1,3-thiazole-4-carboxylate lies in its potential as a building block for peptide synthesis. The thiazole ring system can serve as a rigid scaffold for constructing bioactive peptides with improved stability and selectivity toward specific targets such as G-protein coupled receptors (GPCRs) or kinase enzymes.

In conclusion, methyl 5-amino-1

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